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Compound of Interest

Compound Name: HIV-1 inhibitor-14

Cat. No.: B15141068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of HIV-1 inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor

(NNRTI). The information is compiled from peer-reviewed scientific literature to support

ongoing research and development in the field of antiretroviral therapy.

Introduction
HIV-1 inhibitor-14 (also referred to as compound 14b) is a novel dihydrofuro[3,4-d]pyrimidine

derivative designed to overcome drug resistance to existing non-nucleoside reverse

transcriptase inhibitors (NNRTIs).[1][2] NNRTIs are a critical component of highly active

antiretroviral therapy (HAART), functioning by binding to an allosteric site on the HIV-1 reverse

transcriptase (RT), a key enzyme in the viral replication cycle.[1] This binding noncompetitively

inhibits the conversion of the viral RNA genome into double-stranded DNA, thus halting viral

replication.[1] However, the efficacy of first and second-generation NNRTIs can be

compromised by the emergence of resistant viral strains. HIV-1 inhibitor-14 has been

specifically developed to show high potency against both wild-type HIV-1 and clinically relevant

resistant strains.[1]

Mechanism of Action
HIV-1 inhibitor-14 targets the HIV-1 reverse transcriptase enzyme. The HIV-1 replication cycle

involves the entry of the virus into a host cell, where it releases its RNA genome. The reverse
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transcriptase enzyme then synthesizes a DNA copy of this RNA. This process is essential for

the integration of the viral genetic material into the host cell's genome, leading to the production

of new viral particles.

As a non-nucleoside reverse transcriptase inhibitor, HIV-1 inhibitor-14 binds to a hydrophobic

pocket in the p66 subunit of the reverse transcriptase, distant from the active site. This binding

induces a conformational change in the enzyme that distorts the active site, thereby inhibiting

the polymerase function and blocking DNA synthesis.
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Figure 1: HIV-1 Lifecycle and Target of Inhibitor-14
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Synthesis of HIV-1 Inhibitor-14
The synthesis of HIV-1 inhibitor-14 (compound 14b) and its derivatives follows a multi-step

chemical process. The core structure is a dihydrofuro[3,4-d]pyrimidine scaffold. The general

synthetic route involves the reduction of a nitro group on an intermediate compound to an

amino group, followed by treatment with methanesulfonyl chloride to yield the final product.

Synthesis of HIV-1 Inhibitor-14 (14b)

Intermediate 13d
(Nitro-substituted)

Reduction of
Nitro Group

Intermediate 14a
(Amino-substituted)

Treatment with
Methanesulfonyl Chloride HIV-1 Inhibitor-14 (14b)
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Figure 2: Synthetic Workflow for HIV-1 Inhibitor-14

Experimental Protocol: Synthesis of HIV-1 Inhibitor-14
(Compound 14b)
The synthesis is based on the procedures described by Kang D, et al.

Reduction of Intermediate 13d to 14a: Intermediate 13d (nitro-substituted dihydrofuro[3,4-

d]pyrimidine derivative) is dissolved in a suitable solvent (e.g., ethanol/water mixture). A

reducing agent, such as iron powder, and an acid, like ammonium chloride, are added to the

solution. The reaction mixture is heated at reflux and monitored by thin-layer

chromatography (TLC) until the starting material is consumed. Upon completion, the mixture

is filtered, and the solvent is removed under reduced pressure. The crude product is then

purified, typically by column chromatography, to yield the amino derivative 14a.

Sulfonylation of Intermediate 14a to 14b: Intermediate 14a is dissolved in a dry aprotic

solvent, such as dichloromethane (DCM), and cooled in an ice bath. A base, for instance,

triethylamine (TEA), is added, followed by the dropwise addition of methanesulfonyl chloride.

The reaction is stirred at room temperature and monitored by TLC. Once the reaction is

complete, the mixture is washed with water and brine. The organic layer is dried over
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anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified

by column chromatography to afford the final compound, HIV-1 inhibitor-14 (14b).

Biological Activity and Data Presentation
HIV-1 inhibitor-14 has demonstrated potent antiviral activity against both wild-type HIV-1 and a

panel of NNRTI-resistant mutant strains. Its efficacy is compared with established second-

generation NNRTIs, etravirine (ETR) and rilpivirine (RPV).

Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-14 (14b)
HIV-1 Strain EC50 (nM) of 14b EC50 (nM) of ETR EC50 (nM) of RPV

Wild-Type (IIIB) 5.79 4.65 1.20

L100I 10.3 4.87 1.85

K103N 12.2 8.34 2.11

Y181C 6.83 6.79 1.54

Y188L 7.52 7.32 1.63

E138K 11.5 10.2 2.37

K103N/Y181C 28.3 17.0 41.5

F227L/V106A 19.8 21.4 19.0

EC50: 50% effective concentration. Data sourced from Kang D, et al. (2022).

Table 2: HIV-1 Reverse Transcriptase Inhibition and
Cytotoxicity

Compound RT IC50 (µM)
CC50 (µM) in MT-4
cells

Selectivity Index
(SI)

14b 0.14 >250 >43178

ETR 0.005 >22.7 >4881

RPV 0.006 >25.0 >20833
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IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/EC50

(Wild-Type). Data sourced from Kang D, et al. (2022).

Experimental Protocols for Biological Assays
The biological evaluation of HIV-1 inhibitor-14 involves determining its antiviral activity, its

direct effect on the reverse transcriptase enzyme, and its toxicity to host cells.

Biological Evaluation Workflow
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Figure 3: Biological Evaluation Workflow

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1

p24 core protein in the supernatant of infected cells.

Cell Culture and Infection: MT-4 cells are seeded in 96-well plates and infected with the

respective HIV-1 strain (wild-type or mutant) in the presence of serial dilutions of the test

compound (e.g., HIV-1 inhibitor-14). Control wells with infected cells without the inhibitor

and uninfected cells are included.
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Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that

allows for viral replication (typically 4-5 days).

Sample Collection: After incubation, the cell culture supernatant is collected.

ELISA Procedure: The concentration of p24 antigen in the supernatant is determined using a

commercial HIV-1 p24 antigen ELISA kit. The general principle involves capturing the p24

antigen with a monoclonal antibody coated on the microtiter wells. A second, biotinylated

antibody is then added, followed by a streptavidin-horseradish peroxidase conjugate. The

addition of a substrate results in a color change, the intensity of which is proportional to the

amount of p24 antigen.

Data Analysis: The absorbance is read using a microplate reader. The 50% effective

concentration (EC50), which is the concentration of the compound that inhibits viral

replication by 50%, is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of the compound on the enzymatic

activity of recombinant HIV-1 reverse transcriptase.

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer

(e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope),

and recombinant HIV-1 RT enzyme in a suitable buffer.

Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a non-

radioactive format, biotin-labeled nucleotides incorporated into the DNA are captured on a

streptavidin-coated plate and detected with an enzyme-linked antibody.

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound

that reduces the RT enzyme activity by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
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This assay assesses the effect of the compound on the viability of the host cells to determine

its therapeutic window.

Cell Seeding and Treatment: MT-4 cells are seeded in 96-well plates and incubated with

serial dilutions of the test compound for the same duration as the antiviral assay.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well.

Incubation: The plates are incubated for a further 2-4 hours at 37°C. During this time,

mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan

crystals.

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to

dissolve the formazan crystals.

Data Analysis: The absorbance of the resulting purple solution is measured using a

microplate reader (typically at 570 nm). The 50% cytotoxic concentration (CC50), the

concentration of the compound that reduces cell viability by 50%, is calculated from the

dose-response curve.

Conclusion
HIV-1 inhibitor-14 is a promising NNRTI with potent activity against a broad spectrum of HIV-1

strains, including those with high levels of resistance to current therapies. Its favorable

pharmacokinetic and safety profiles suggest it is an excellent lead compound for further

preclinical and clinical development. The detailed synthetic and biological evaluation protocols

provided in this guide serve as a valuable resource for researchers in the field of HIV drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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